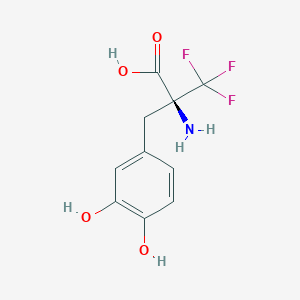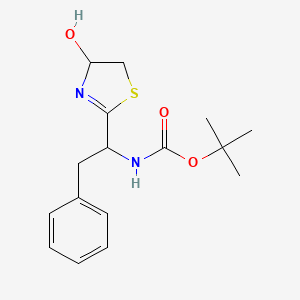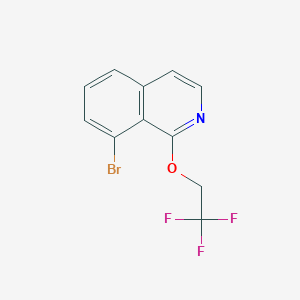
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
The reaction conditions often require the use of bromine in nitrobenzene to achieve high yields . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring purity and consistency.
Chemical Reactions Analysis
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine , nitrobenzene , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline include:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Shares the trifluoroethoxy group but differs in the core structure.
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline: Another compound with a similar functional group but a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of the isoquinoline core with the trifluoroethoxy and bromine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrF3NO |
|---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
8-bromo-1-(2,2,2-trifluoroethoxy)isoquinoline |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-3-1-2-7-4-5-16-10(9(7)8)17-6-11(13,14)15/h1-5H,6H2 |
InChI Key |
LVTMRKXCJJPHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


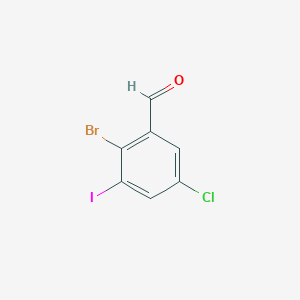
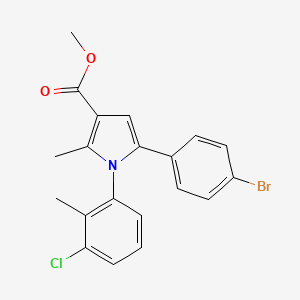
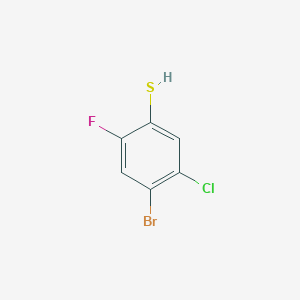
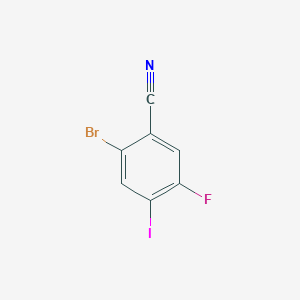
![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

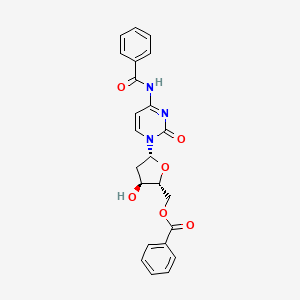
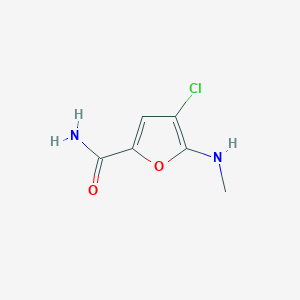
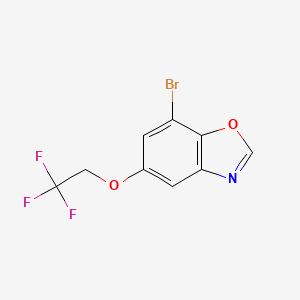


![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
